Carbocysteine
Overview
Description
This compound is particularly beneficial for patients suffering from chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production . By breaking down the structure of mucus, carbocysteine facilitates easier expulsion, thereby alleviating symptoms such as coughing and difficulty breathing .
Mechanism of Action
Target of Action
Carbocysteine, also known as S-carboxymethyl-L-cysteine, primarily targets the mucus in the respiratory tract . It is a mucolytic agent that reduces the viscosity of mucus, allowing it to be expelled more easily . This action is particularly beneficial in conditions characterized by increased mucus production, such as chronic obstructive pulmonary disease (COPD) .
Mode of Action
This compound interacts with its target, the mucus, by reducing its viscosity . It achieves this by modulating the production of mucus glycoprotein, thereby reducing goblet cell hyperplasia . This interaction results in a decrease in the thickness and stickiness of the mucus, making it easier to be expelled from the respiratory tract .
Biochemical Pathways
It has been shown to have anti-viral effects on human rhinovirus, rsv, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Furthermore, this compound has been shown to inhibit NF-κB activation, including NF-κB p65 phosphorylation and nuclear translocation, and inhibit ERK1/2 MAPK phosphorylation .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal (GI) tract after oral administration . It penetrates into lung tissue and respiratory mucus, which is crucial for its mucolytic action . The drug is excreted in the urine as unchanged drug and metabolites .
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces the frequency of the common cold and may inhibit influenza A virus infection . It also modulates mucins and ciliary functions,
Biochemical Analysis
Biochemical Properties
Carbocysteine is a thioether mucolytic with antioxidant and anti-inflammatory activities . It is a derivative of the amino acid L-cysteine . This compound has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance .
Cellular Effects
This compound alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . This action helps to clear the airways, reducing the risk of pulmonary infection due to the accumulation of viruses and bacteria in thick bronchial mucus . It has also been shown to inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It modulates mucins and ciliary functions, counteracts viral and bacterial infections, and combats oxidative stress, offering cytoprotective effects . Furthermore, this compound improves steroid responsiveness and exerts anti-inflammatory activity .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed in the gastrointestinal tract when taken orally, with peak serum concentrations achieved within 1 to 1.7 hours .
Dosage Effects in Animal Models
A study using animal models demonstrated that this compound increases chloride transport across the airway epithelium, which may contribute to its mucoregulatory action .
Metabolic Pathways
Metabolic pathways for this compound include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive this compound derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .
Transport and Distribution
This compound penetrates well into the lung and bronchial secretions
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbocysteine is synthesized through the reaction of cysteine with chloroacetic acid. The process involves the nucleophilic substitution of the thiol group in cysteine by the carboxymethyl group from chloroacetic acid, resulting in the formation of this compound . The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: Carbocysteine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Scientific Research Applications
Carbocysteine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Carbocysteine is often compared with other mucolytic agents such as:
N-acetylcysteine (NAC): Both compounds reduce mucus viscosity, but NAC also serves as a precursor to glutathione, providing additional antioxidant benefits.
Ambroxol: Primarily a mucokinetic agent, ambroxol enhances mucus clearance by stimulating ciliary activity.
Uniqueness of this compound: this compound’s unique combination of mucolytic, antioxidant, and gene-modulating properties makes it a versatile and effective treatment for respiratory conditions .
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-23-3 | |
Record name | Carbocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocysteine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-(Carboxymethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbocisteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Carbocisteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.